N-オレオイルグリシン

概要

説明

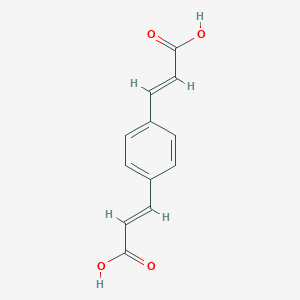

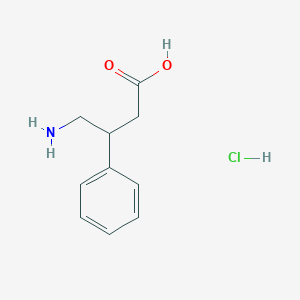

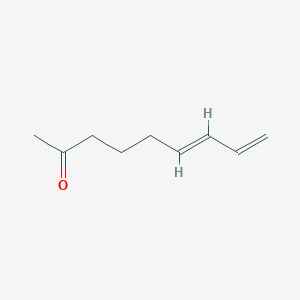

N-オレオイルグリシンは、N-アシルアミノ酸のクラスに属する脂肪酸アミドです。構造的には、アナンダミドやオレオイルエタノールアミドなどの化合物を含むN-アシルエタノールアミドと類似しています。 この化合物は、薬物離脱や報酬メカニズムを含むさまざまな生理学的プロセスにおける潜在的な役割により注目を集めています .

2. 製法

合成ルートと反応条件: N-オレオイルグリシンは、オレイン酸とグリシンを反応させることによって合成できます。一般的な方法の1つは、オキサリルクロリドを使用してオレイン酸を活性化し、その後グリシンを添加してアミド結合を形成することです。 反応は通常、窒素雰囲気下、ジクロロメタンなどの乾燥溶媒中で行われます .

工業生産方法: N-オレオイルグリシンの具体的な工業生産方法はあまり詳しく文書化されていませんが、一般的なアプローチは、実験室の設定と同様の反応条件を使用して大規模合成を行うことです。プロセスには、収率と純度を高めるために反応パラメーターの最適化が含まれる場合があります。

科学的研究の応用

化学: 酵素反応の基質として、およびアミド結合形成を研究するためのモデル化合物として使用されます。

生物学: 研究では、N-オレオイルグリシンはニコチン報酬と依存性を妨げる可能性があり、依存症治療の潜在的な候補となっています.

医学: カンナビノイド受容体やペルオキシソーム増殖因子活性化受容体アルファとの相互作用を通じて、痛みや炎症を調節する役割について調査されています.

産業: N-オレオイルグリシンは、生物活性脂質の合成や他の化学化合物の製造における中間体として使用されます。

作用機序

N-オレオイルグリシンは、いくつかの分子標的と経路を通じてその効果を発揮します。

カンナビノイド受容体: カンナビノイド受容体、特にカンナビノイド受容体1と相互作用することが示されており、痛みと報酬経路に影響を与えます.

ペルオキシソーム増殖因子活性化受容体アルファ: この受容体に結合し、脂質代謝と炎症を調節します.

脂肪酸アミドヒドロラーゼ阻害: N-オレオイルグリシンは、脂肪酸アミドの分解に関与するこの酵素を弱く阻害します.

6. 類似の化合物との比較

N-オレオイルグリシンは、以下のような他のN-アシルアミノ酸と構造的に類似しています。

N-アラキドノイルグリシン: この化合物は、カンナビノイド受容体とも相互作用し、痛みの調節における役割について研究されています。

N-オレオイルアラニン: N-オレオイルグリシンと同様に、アルコール摂取と嗜好に対する影響について調査されています.

オレオイルエタノールアミド: この化合物は、よく知られているペルオキシソーム増殖因子活性化受容体アルファアゴニストであり、食欲調節と脂質代謝における役割について研究されています.

生化学分析

Biochemical Properties

N-oleoylglycine plays a key modulatory role during synaptic plasticity and homeostatic processes in the brain . It interacts with various enzymes, proteins, and other biomolecules, including the endocannabinoid system (ECS) and -acyl amino acids .

Cellular Effects

N-oleoylglycine has been found to have protective effects in a mouse model of mild traumatic brain injury . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-oleoylglycine involves direct activation of proliferator-activated receptor alpha (PPARα), which has already been investigated as a therapeutic target for Parkinson’s disease . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that N-oleoylglycine can protect against neuronal damage induced by 24 h MPP + exposure through PPARα .

Dosage Effects in Animal Models

The effects of N-oleoylglycine vary with different dosages in animal models. For instance, systemic administration of N-oleoylglycine (60 mg/kg, intraperitoneal) during intermittent alcohol consumption significantly reduced alcohol intake and preference without affecting the hedonic state .

Metabolic Pathways

N-oleoylglycine is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

It is known that N-oleoylglycine interacts with various transporters or binding proteins .

Subcellular Localization

It is known that N-oleoylglycine can be directed to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: N-Oleoyl Glycine can be synthesized through a reaction involving oleic acid and glycine. One common method involves the use of oxalyl chloride to activate oleic acid, followed by the addition of glycine to form the amide bond. The reaction is typically carried out in a dry solvent such as methylene chloride under a nitrogen atmosphere .

Industrial Production Methods: While specific industrial production methods for N-Oleoyl Glycine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may involve optimization of reaction parameters to increase yield and purity.

化学反応の分析

反応の種類: N-オレオイルグリシンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸化された誘導体の形成につながる可能性があります。

還元: 還元反応は、N-オレオイルグリシンを対応するアミンに変換できます。

置換: 置換反応は、アミドまたはカルボキシル基で起こる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アルキルハライドやアシルクロリドなどの試薬は、塩基性または酸性条件下で使用できます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化またはエポキシ化された誘導体を生じる可能性があり、還元は対応するアミンを生成する可能性があります。

類似化合物との比較

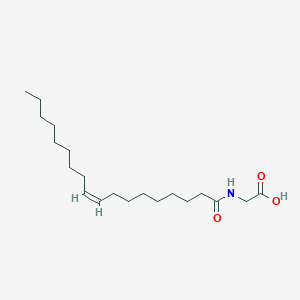

N-Oleoyl Glycine is structurally similar to other N-acyl amino acids, such as:

N-Arachidonoyl Glycine: This compound also interacts with cannabinoid receptors and has been studied for its role in pain modulation.

N-Oleoyl Alanine: Similar to N-Oleoyl Glycine, it has been investigated for its effects on alcohol consumption and preference.

Oleoylethanolamide: This compound is a well-known peroxisome proliferator-activated receptor alpha agonist and has been studied for its role in appetite regulation and lipid metabolism.

特性

IUPAC Name |

2-[[(Z)-octadec-9-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h9-10H,2-8,11-18H2,1H3,(H,21,22)(H,23,24)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFXACZRFJDURI-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317121 | |

| Record name | N-Oleoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oleoyl glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2601-90-3 | |

| Record name | N-Oleoylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2601-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-N-(1-Oxo-9-octadecenyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Oleoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-(1-oxo-9-octadecenyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleoyl glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

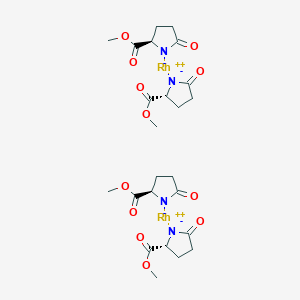

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)